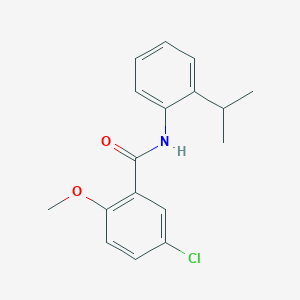
5-chloro-N-(2-isopropylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-isopropylphenyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CIQ, and it has been found to possess a wide range of biological activities that make it a valuable tool for investigating various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2-isopropylphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or signaling pathways that are involved in the regulation of cellular processes. Further research is needed to elucidate the exact mechanism of action of CIQ.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(2-isopropylphenyl)-2-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. Additionally, CIQ has been found to inhibit the production of inflammatory cytokines, which could help to reduce inflammation in the body. These biochemical and physiological effects of CIQ make it a promising candidate for the development of novel therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-N-(2-isopropylphenyl)-2-methoxybenzamide in lab experiments include its potent activity against cancer cells and its anti-inflammatory properties. However, the limitations of using CIQ in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(2-isopropylphenyl)-2-methoxybenzamide. One potential direction is the development of novel therapeutic agents based on the structure of CIQ. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential targets for its activity. Finally, research is needed to investigate the potential toxicity of CIQ and to identify safe dosages for its use in humans.
Synthesemethoden
The synthesis of 5-chloro-N-(2-isopropylphenyl)-2-methoxybenzamide can be achieved through a multistep process that involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-isopropylaniline. The resulting compound is then subjected to further reactions to yield the final product. The detailed synthesis method of CIQ has been extensively studied and reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-chloro-N-(2-isopropylphenyl)-2-methoxybenzamide in scientific research are numerous. This compound has been found to exhibit potent activity against various cancer cell lines, making it a promising candidate for cancer treatment. Furthermore, CIQ has been shown to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C17H18ClNO2 |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-11(2)13-6-4-5-7-15(13)19-17(20)14-10-12(18)8-9-16(14)21-3/h4-11H,1-3H3,(H,19,20) |
InChI-Schlüssel |
KFXXBHPNRHPCGT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)



